molecular formula C13H13NO3 B102991 alpha-Phthalimido-beta-methylbutyraldehyde CAS No. 17239-52-0

alpha-Phthalimido-beta-methylbutyraldehyde

Cat. No. B102991
CAS RN: 17239-52-0
M. Wt: 231.25 g/mol
InChI Key: BERZBIGQXSVCBJ-UHFFFAOYSA-N
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Description

Alpha-Phthalimido-beta-methylbutyraldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound is synthesized by reacting phthalimide with beta-methylbutyraldehyde under mild conditions. The resulting product has been found to exhibit a wide range of biological and physical properties, making it a promising candidate for further research.

Mechanism Of Action

The exact mechanism of action of alpha-Phthalimido-beta-methylbutyraldehyde is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative stress.

Biochemical And Physiological Effects

Alpha-Phthalimido-beta-methylbutyraldehyde has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, inhibit bacterial and fungal growth, and enhance wound healing. Additionally, the compound has been shown to possess neuroprotective properties, indicating its potential use in the treatment of various neurological disorders.

Advantages And Limitations For Lab Experiments

One of the major advantages of alpha-Phthalimido-beta-methylbutyraldehyde is its relatively simple synthesis method, which makes it suitable for large-scale production. Additionally, the compound exhibits potent biological activities, making it a promising candidate for further research. However, the compound has certain limitations, including its poor solubility in water and limited stability under certain conditions.

Future Directions

There are several future directions for the research of alpha-Phthalimido-beta-methylbutyraldehyde. One promising area of research is the development of novel drug formulations that incorporate the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields, including material science. Finally, the development of new synthesis methods that overcome the limitations of the current method is also an important area of future research.
Conclusion:
Alpha-Phthalimido-beta-methylbutyraldehyde is a promising chemical compound that exhibits a wide range of biological and physical properties. The compound has potential applications in various fields, including medicinal chemistry and material science. Further research is needed to fully understand the mechanism of action of the compound and its potential applications.

Synthesis Methods

The synthesis of alpha-Phthalimido-beta-methylbutyraldehyde involves the reaction of phthalimide with beta-methylbutyraldehyde in the presence of a mild base catalyst. The reaction proceeds via an imine intermediate, which is subsequently hydrolyzed to yield the desired product. The synthesis method is relatively simple and can be carried out under mild conditions, making it suitable for large-scale production.

Scientific Research Applications

Alpha-Phthalimido-beta-methylbutyraldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-inflammatory and antioxidant activities, making it a promising candidate for the treatment of various inflammatory disorders. Additionally, the compound has been shown to possess antibacterial and antifungal properties, indicating its potential use as a broad-spectrum antimicrobial agent.

properties

CAS RN

17239-52-0

Product Name

alpha-Phthalimido-beta-methylbutyraldehyde

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-methylbutanal

InChI

InChI=1S/C13H13NO3/c1-8(2)11(7-15)14-12(16)9-5-3-4-6-10(9)13(14)17/h3-8,11H,1-2H3

InChI Key

BERZBIGQXSVCBJ-UHFFFAOYSA-N

SMILES

CC(C)C(C=O)N1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CC(C)C(C=O)N1C(=O)C2=CC=CC=C2C1=O

synonyms

N-(1-Formyl-2-methylpropyl)phthalimide

Origin of Product

United States

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